molecular formula C22H19N5O2S B12171537 1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12171537
M. Wt: 417.5 g/mol
InChI Key: SWHIKFLMAWMAFL-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . This compound, with its unique structure, holds potential for various scientific research applications.

Properties

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C22H19N5O2S/c1-29-14-8-6-13(7-9-14)17-12-30-22(26-17)20-18(28)10-27(21(20)23)11-19-24-15-4-2-3-5-16(15)25-19/h2-9,12,23,28H,10-11H2,1H3,(H,24,25)

InChI Key

SWHIKFLMAWMAFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=NC5=CC=CC=C5N4)O

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

Biological Activity

The compound 1-(1H-benzimidazol-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a novel derivative that combines the benzimidazole and thiazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The biological activities of compounds containing benzimidazole and thiazole rings are well-documented. These activities include:

  • Antimicrobial : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer : Compounds with these moieties have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Some derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole exhibit potent antimicrobial activity. For instance, studies have shown that compounds similar to the target compound have minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundMIC (μg/ml)Target Organism
Compound A50Streptococcus pyogenes
Compound B62.5Escherichia coli
Compound C12.5Staphylococcus aureus

These results suggest that the synthesized compound may also exhibit similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer effects. The target compound's structure suggests it may inhibit specific kinases involved in cancer progression. For example, studies on related compounds indicate that they can inhibit CDK9-mediated RNA polymerase II transcription and reduce levels of anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been evaluated using carrageenan-induced paw edema models. Results indicate that while some derivatives show significant inhibition compared to standard drugs such as diclofenac sodium, the exact efficacy of the target compound remains to be determined.

The biological activity of the target compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The imine functional group may interact with active sites of enzymes involved in inflammatory pathways.
  • DNA Interaction : The aromatic nature of the benzimidazole and thiazole rings allows for intercalation into DNA, potentially disrupting replication in cancer cells.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzimidazole and thiazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of thiazole-benzimidazole derivatives and evaluated their antimicrobial activities against various pathogens.
    • Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing synergistic effects when combined with traditional antibiotics.
  • Anticancer Evaluation :
    • A study assessed the cytotoxic effects of benzimidazole derivatives on human cancer cell lines.
    • The results revealed that certain derivatives induced apoptosis through caspase activation pathways.
  • Anti-inflammatory Assessment :
    • In vivo models were utilized to assess the anti-inflammatory effects of synthesized compounds.
    • The findings demonstrated a dose-dependent reduction in inflammation markers compared to control groups.

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